Propionylshikonin
Overview
Description
Propionylshikonin is a naturally occurring naphthoquinone derivative isolated from the roots of Lithospermum erythrorhizon, a plant belonging to the Boraginaceae family . This compound is known for its vibrant red pigment and has been traditionally used in oriental medicine for its antibacterial, anti-inflammatory, and antipyretic properties . This compound is one of the many shikonin derivatives that have shown significant biological activities, including antitumor and cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propionylshikonin can be synthesized through the acylation of shikonin. The process involves the reaction of shikonin with propionic anhydride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, and the product is purified using column chromatography.
Industrial Production Methods: Industrial production of this compound involves the extraction of shikonin from the roots of Lithospermum erythrorhizon, followed by its chemical modification. The roots are first dried and ground, then extracted with organic solvents such as hexane or chloroform . The extract is then subjected to column chromatography to isolate shikonin, which is subsequently acylated to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Propionylshikonin undergoes various chemical reactions, including:
Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions often involve reagents such as halogens or alkylating agents.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Propionylshikonin has a wide range of scientific research applications:
Mechanism of Action
Propionylshikonin exerts its effects through several mechanisms:
Inhibition of DNA Topoisomerase-I: This enzyme is crucial for DNA replication and transcription.
Anti-inflammatory Effects: this compound inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.
Antibacterial Activity: It disrupts bacterial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
Propionylshikonin is part of a family of shikonin derivatives, which include:
- Shikonin
- Acetylshikonin
- Isobutylshikonin
- Deoxyshikonin
- Isovalerylshikonin
Uniqueness: this compound is unique due to its specific acyl group (propionyl) attached to the shikonin core structure. This modification enhances its biological activity, particularly its inhibitory effects on DNA topoisomerase-I . Compared to other shikonin derivatives, this compound has shown stronger antitumor and cytotoxic activities .
Properties
IUPAC Name |
[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-4-16(23)25-15(8-5-10(2)3)11-9-14(22)17-12(20)6-7-13(21)18(17)19(11)24/h5-7,9,15,20-21H,4,8H2,1-3H3/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBQFLWCDFTEQG-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H](CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30936681 | |
Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30936681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162283-70-7 | |
Record name | 1,4-Naphthalenedione, 5,8-dihydroxy-2-((1R)-4-methyl-1-(1-oxopropoxy)-3-pentenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162283707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30936681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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